![molecular formula C20H28Br2S2Si B1427003 2,6-Dibromo-4,4-dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene CAS No. 188690-66-6](/img/structure/B1427003.png)
2,6-Dibromo-4,4-dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene
Overview
Description
2,6-Dibromo-4,4-dihexyl-4H-silolo[3,2-b:4,5-b’]dithiophene is a compound with the molecular formula C24H36Br2S2Si . It is also known by other synonyms such as 1089687-05-7 and SCHEMBL12587645 .
Synthesis Analysis
The synthesis of 2,6-dibromo-4,4-bis (2-ethylhexyl)-4H-cyclopenta [1,2-b:5,4-b’]dithiophene can be achieved by reacting 4,4-bis (2-ethylhexyl)-4H-cyclopenta [1,2-b:5,4-b’]dithiophene with N-Bromosuccinimide in dimethylformamide .Molecular Structure Analysis
The IUPAC name of this compound is 4,10-dibromo-7,7-bis (2-ethylhexyl)-3,11-dithia-7-silatricyclo [6.3.0.0 2,6 ]undeca-1 (8),2 (6),4,9-tetraene . The InChI and Canonical SMILES strings provide a detailed description of the molecular structure .Chemical Reactions Analysis
This compound, with two thiophene units confined to one plane, allows more effective conjugation if embedded into semiconducting polymers which in turn will have a lower band gap .Physical And Chemical Properties Analysis
The molecular weight of this compound is 576.6 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The exact mass is 576.03740 g/mol and the monoisotopic mass is 574.03945 g/mol . The topological polar surface area is 56.5 Ų .Scientific Research Applications
Photovoltaic Applications
2,6-Dibromo-4,4-dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene has been significantly utilized in the field of organic solar cells. Its inclusion in various copolymers has shown promise in improving the photovoltaic performance of solar cells.
Enhancing Solar Cell Efficiency : It has been incorporated into thermally reactive copolymers, showing potential in bulk heterojunction solar cells, improving photochemical stability, and enhancing power conversion efficiencies (PCEs) (Helgesen et al., 2011).
Small-Molecule Organic Solar Cells : Another study demonstrated its use in small-molecule organic solar cells, yielding a PCE of over 8%. This study highlighted the influence of bridging atoms on photovoltaic performance (Ni et al., 2015).
High Hole Mobility : A polymer incorporating this compound exhibited high hole mobility, showcasing potential in future electronic applications (Nketia-Yawson et al., 2018).
Electronic and Optical Applications
Its derivatives have been explored in various electronic and optical contexts, such as in the fabrication of electropolymerized monomers and in ternary organic solar cells.
Electropolymerization and Electrochromic Properties : Research into electropolymerized monomers based on this compound revealed notable electrochromic properties, with potential applications in optical devices (Tutuncu et al., 2019).
Ternary Organic Solar Cells : Its application in ternary organic solar cells demonstrated an improvement in power conversion efficiency, emphasizing its role in morphological and electron-transport properties (Bi et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4,10-dibromo-7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28Br2S2Si/c1-3-5-7-9-11-25(12-10-8-6-4-2)15-13-17(21)23-19(15)20-16(25)14-18(22)24-20/h13-14H,3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZGJTOPZVZNOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Si]1(C2=C(C3=C1C=C(S3)Br)SC(=C2)Br)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Br2S2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728217 | |
Record name | 2,6-Dibromo-4,4-dihexyl-4H-silolo[3,2-b:4,5-b']bisthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00728217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4,4-dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene | |
CAS RN |
188690-66-6 | |
Record name | 2,6-Dibromo-4,4-dihexyl-4H-silolo[3,2-b:4,5-b']bisthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00728217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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